molecular formula C28H27N5O4 B3512211 2-(3,4-dimethoxyphenyl)-N,N-bis[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine

2-(3,4-dimethoxyphenyl)-N,N-bis[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine

Cat. No.: B3512211
M. Wt: 497.5 g/mol
InChI Key: XTGFHXHVONNZGP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a phenyl ring which is a common structure in many organic compounds. The 3,4-dimethoxyphenyl group suggests the presence of two methoxy (O-CH3) groups on the phenyl ring. The N,N-bis[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine part indicates the presence of an ethanamine (a two-carbon chain with an amine group) that is substituted with two 3-phenyl-1,2,4-oxadiazol-5-yl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amine group could potentially engage in reactions involving nucleophilic substitution or acid-base chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and the ether could impact its solubility .

Mechanism of Action

Without specific information, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N,N-bis[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O4/c1-34-23-14-13-20(17-24(23)35-2)15-16-33(18-25-29-27(31-36-25)21-9-5-3-6-10-21)19-26-30-28(32-37-26)22-11-7-4-8-12-22/h3-14,17H,15-16,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGFHXHVONNZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN(CC2=NC(=NO2)C3=CC=CC=C3)CC4=NC(=NO4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dimethoxyphenyl)-N,N-bis[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
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2-(3,4-dimethoxyphenyl)-N,N-bis[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
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2-(3,4-dimethoxyphenyl)-N,N-bis[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
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2-(3,4-dimethoxyphenyl)-N,N-bis[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
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2-(3,4-dimethoxyphenyl)-N,N-bis[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Reactant of Route 6
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2-(3,4-dimethoxyphenyl)-N,N-bis[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine

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